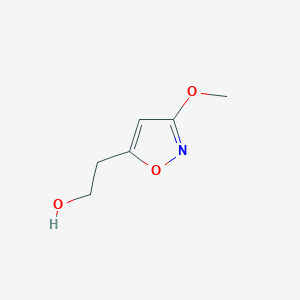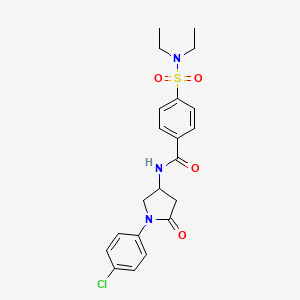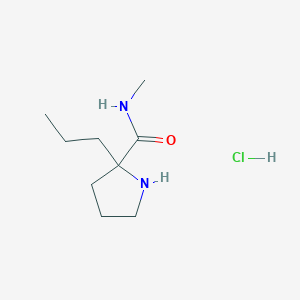
3-Methoxy-5-(2-hydroxyethyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(2-hydroxyethyl)isoxazole is a chemical compound that belongs to the isoxazole class . Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . They are commonly found in many commercially available drugs and are significant in the field of drug discovery .
Molecular Structure Analysis
The molecular structure of isoxazoles, including this compound, is characterized by a five-membered ring containing an oxygen atom and a nitrogen atom . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
The structure of the starting ynone oxime determines the final arrangement of the substituents in the isoxazole ring . In the catalysis by AuCl3, both 3- or 5-substituted and 3,5-disubstituted isoxazoles were obtained . The fact that only oximes with the syn arrangement of the triple bond and hydroxy group enter into cyclization is the main feature of this reaction .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of isoxazoles, like 3-Methoxy-5-(2-hydroxyethyl)isoxazole, possess notable antimicrobial properties. Kumar et al. (2019) synthesized a series of isoxazole derivatives, highlighting their effectiveness against bacterial and fungal organisms (Kumar et al., 2019).
Synthesis and Chemical Properties
The synthesis of isoxazole derivatives, including compounds similar to this compound, has been extensively studied. Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives through a novel isomerization process (Serebryannikova et al., 2019). Similarly, Sarlo et al. (1966) obtained N-methylisoxazolin-5-ones, which share structural similarities with this compound, demonstrating various pathways for the synthesis of isoxazole derivatives (Sarlo et al., 1966).
Structural and Mechanistic Studies
Isoxazole derivatives' structural and mechanistic aspects have been the subject of various studies. For instance, Micetich and Chin (1970) explored the preparation and lithiation of 3,5-disubstituted isoxazoles, contributing to the understanding of the chemical behavior of compounds similar to this compound (Micetich & Chin, 1970).
Biological Evaluation and Molecular Docking
Research has also been conducted on the biological evaluation of isoxazole derivatives. Shingare et al. (2018) synthesized isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities, supported by molecular docking studies (Shingare et al., 2018).
Application in Corrosion Inhibition
An interesting application of isoxazole derivatives is in corrosion inhibition. Aslam et al. (2020) investigated the use of an isoxazole derivative as a corrosion inhibitor for mild steel, demonstrating its potential in industrial applications (Aslam et al., 2020).
Safety and Hazards
The safety data sheet for 3-Methyl-5-isoxazoleacetic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
In view of the enormous significance of isoxazoles, it is always imperative to unleash new eco-friendly synthetic strategies . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Both of these transformations are sufficiently universal and are equally popular with synthetic chemists . Since their inception, both methods have been significantly improved and modernized in the course of solving specific practical problems, as well as with the expansion of the possibilities of organic synthesis .
Mechanism of Action
Target of Action
These compounds can bind to various biological targets based on their chemical diversity .
Mode of Action
The mode of action of isoxazole derivatives can vary widely depending on their chemical structure and the biological target they interact with. Generally, they can interact with their targets and induce changes that lead to their therapeutic effects .
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways. The exact pathways affected would depend on the specific derivative and its biological target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isoxazole derivatives can vary widely depending on their chemical structure. These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of isoxazole derivatives can vary widely and depend on their specific biological target and mode of action .
Action Environment
The action, efficacy, and stability of isoxazole derivatives can be influenced by various environmental factors. These can include factors like pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
2-(3-methoxy-1,2-oxazol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-9-6-4-5(2-3-8)10-7-6/h4,8H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKWUDLSNIGENZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95406-75-0 |
Source


|
| Record name | 2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)

![Methyl 3-(3-{[4-(2-oxoazetidin-1-yl)phenoxy]methyl}-1,2,4-oxadiazol-5-yl)propanoate](/img/structure/B2396638.png)
![Methyl 4-[2-(2,4-difluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2396639.png)





![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2396645.png)

